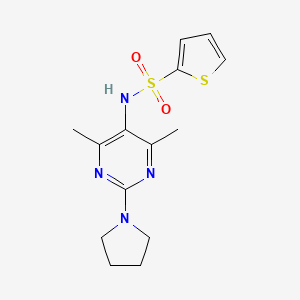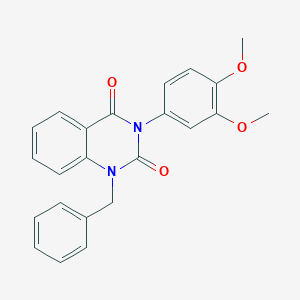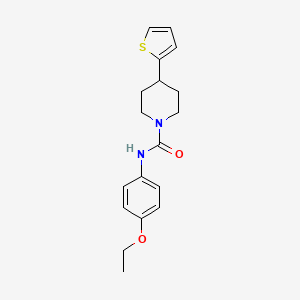![molecular formula C19H17N3O3 B2935915 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1334370-20-5](/img/structure/B2935915.png)
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzo[d]imidazole, azetidine, and dihydrobenzo[b][1,4]dioxin. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions, nucleophilic substitutions, or cycloadditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the benzo[d]imidazole and azetidine rings. These could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activities
A significant area of research involving this chemical compound is its synthesis and evaluation for biological activities. For instance, derivatives of benzimidazole have been synthesized and assessed for their antioxidant and antimicrobial activities. These studies involve the creation of new molecules through complex chemical reactions and evaluating their effectiveness against various microorganisms and their potential to act as antioxidants. The structure–activity relationships and molecular docking studies provide insights into the mechanisms through which these compounds interact with biological targets (Bassyouni et al., 2012).
Antiviral and Anticancer Properties
Research has also been conducted on the antiviral and anticancer properties of benzimidazole derivatives. Novel compounds, including those related to the given chemical structure, have been synthesized and shown considerable cytotoxicity against various human cancer cell lines. These studies highlight the potential of these compounds as leads for the development of new anticancer drugs. Additionally, their role in inhibiting tubulin polymerization suggests a mechanism of action that could be exploited in cancer therapy (Mullagiri et al., 2018).
Material Science Applications
In the field of material science, the synthesis and characterization of oligobenzimidazoles derived from benzimidazole compounds have been explored. These studies focus on the electrochemical, electrical, optical, thermal, and rectification properties of the synthesized oligomers. The findings from these investigations contribute to our understanding of how these compounds can be used in various technological applications, from electronic devices to materials with specific optical properties (Anand & Muthusamy, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are a key component of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell division pathway . Microtubules are integral to the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
It’s worth noting that the compound’ssolubility , metabolism , and distribution within the body would significantly impact its bioavailability and efficacy .
Result of Action
The compound’s action results in significant cytotoxicity . By inhibiting tubulin polymerization and disrupting cell division, the compound induces cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors such as pH , temperature , and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s interaction with its target could be affected by the pH of the cellular environment, while temperature could impact the compound’s stability .
Orientations Futures
Propriétés
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(17-11-24-15-7-3-4-8-16(15)25-17)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12,17H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFRYMXMYQDKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)
![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)
![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)
![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)
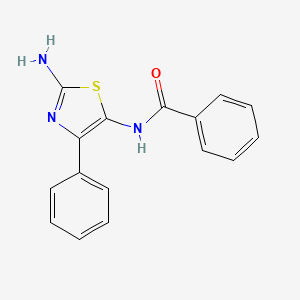


![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)

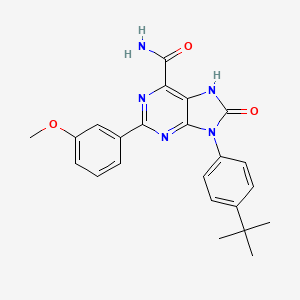
![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)
